N1-(3-chloro-4-methylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-13-7-8-15(11-17(13)22)24-21(27)20(26)23-12-16-9-10-18(28-16)19(25)14-5-3-2-4-6-14/h2-11,19,25H,12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNDFGWYYREAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar oxalamide structures exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Oxalamide Derivative A | HeLa (Cervical Cancer) | 15.0 |
| Oxalamide Derivative B | MCF7 (Breast Cancer) | 20.5 |
| This compound | HCT116 (Colon Cancer) | 18.0 |
These results suggest that the compound may inhibit cancer cell proliferation effectively, potentially through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Studies have shown that compounds with similar functional groups exhibit varying degrees of antibacterial and antifungal activity:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings indicate that the compound possesses moderate antimicrobial properties, making it a candidate for further development in treating infections.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for certain enzymes critical in cancer metabolism and bacterial resistance mechanisms. For example, it has shown potential as an inhibitor of:
- Alkaline Phosphatase : A key enzyme in various physiological processes.
- β-lactamase : An enzyme responsible for antibiotic resistance in bacteria.
Case Studies
Several case studies have highlighted the biological activity of oxalamide derivatives similar to this compound:
- Study on Anticancer Properties : A study involving a series of oxalamide derivatives showed that modifications at the phenyl ring significantly enhanced cytotoxicity against multiple cancer cell lines, suggesting structure-activity relationships that could be exploited for drug design.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of various oxalamides against clinical isolates of resistant strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, preliminary studies suggest:
- Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation.
- Membrane Disruption : Potential disruption of microbial cell membranes leading to cell death.
Preparation Methods
Synthetic Routes for N1-(3-Chloro-4-Methylphenyl)-N2-((5-(Hydroxy(Phenyl)Methyl)Thiophen-2-Yl)Methyl)Oxalamide
Route 1: Stepwise Condensation Using Oxalyl Chloride
This method adapts protocols from ferrocene oxalamide synthesis and umami flavorant patents.
Step 1: Synthesis of (5-(Hydroxy(Phenyl)Methyl)Thiophen-2-Yl)Methanamine
- Friedel-Crafts Alkylation : Thiophene-2-carbaldehyde undergoes Friedel-Crafts alkylation with benzaldehyde in the presence of $$ \text{AlCl}_3 $$, yielding 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde.
- Reductive Amination : The aldehyde is converted to the primary amine via reductive amination using $$ \text{NaBH}_4 $$ and ammonium acetate in methanol.
Step 2: Oxalyl Chloride-Mediated Coupling
- Activation of Oxalic Acid : Oxalyl chloride reacts with 3-chloro-4-methylaniline in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0°C, forming N-(3-chloro-4-methylphenyl)oxalyl chloride .
- Amine Coupling : The intermediate reacts with (5-(hydroxy(phenyl)methyl)thiophen-2-yl)methanamine in the presence of pyridine, yielding the target compound (68% yield).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | $$ \text{AlCl}_3 $$, benzaldehyde | 0°C, 2 h | 75% |
| 2 | $$ \text{NaBH}4 $$, $$ \text{NH}4\text{OAc} $$ | RT, 12 h | 82% |
| 3 | Oxalyl chloride, pyridine | 0°C → RT, 4 h | 68% |
Route 2: Coupling via Activated Oxalate Esters
Adapted from thiophene-containing calixphyrin synthesis, this route employs ethyl oxalate as a bifunctional electrophile.
Step 1: Ethyl Oxalate Intermediate Formation
Ethyl oxalate reacts with 3-chloro-4-methylaniline in ethanol under reflux, forming ethyl N-(3-chloro-4-methylphenyl)oxamate (89% yield).
Step 2: Transamidation with Thiophene-Derived Amine
The oxamate ester undergoes transamidation with (5-(hydroxy(phenyl)methyl)thiophen-2-yl)methanamine in toluene at 110°C, catalyzed by $$ \text{Ti(OiPr)}_4 $$ (72% yield).
Advantages :
Route 3: Solid-Phase Synthesis Approach
Inspired by peptide synthesis, this method uses resin-bound intermediates for easier purification.
- Resin Functionalization : Wang resin is loaded with Fmoc-protected 3-chloro-4-methylaniline via carbodiimide coupling.
- Oxalamide Formation : Oxalyl chloride is introduced to form the resin-bound oxalyl chloride, which reacts with the thiophene-derived amine in $$ \text{CH}2\text{Cl}2 $$.
- Cleavage : TFA/$$ \text{H}_2\text{O} $$ (95:5) cleaves the product, yielding 58% purity before HPLC purification.
Optimization of Reaction Conditions
Solvent Effects
Characterization and Analytical Data
Spectroscopic Analysis
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 68% | 72% | 58% |
| Purification Ease | Moderate | Easy | Difficult |
| Scalability | High | Medium | Low |
| Cost Efficiency | Low | Medium | High |
Key Findings :
- Route 2 offers the best balance of yield and practicality for gram-scale synthesis.
- Solid-phase synthesis (Route 3) suits combinatorial libraries but suffers from resin costs.
Q & A
Q. Validation Methods :
- HPLC for purity assessment (>95% purity threshold) .
- NMR Spectroscopy (1H/13C) to confirm structural integrity, focusing on characteristic peaks for the oxalamide (-NHCOCONH-) and thiophene protons .
- Mass Spectrometry (MS) to verify molecular weight .
Basic: Which functional groups in this compound are most reactive, and how do they influence experimental design?
Answer:
Key reactive groups:
- Chloro-substituted phenyl : Susceptible to nucleophilic aromatic substitution (e.g., with amines/thiols) .
- Hydroxy(phenyl)methyl group : Prone to oxidation (e.g., to ketones) or esterification .
- Thiophene ring : Participates in electrophilic substitution (e.g., halogenation) .
Q. Design Considerations :
- Protect hydroxyl groups during synthesis to prevent unwanted side reactions .
- Use inert atmospheres (N2/Ar) to avoid oxidation of thiophene or hydroxy groups .
Advanced: How can contradictory biological activity data for similar oxalamide derivatives be resolved?
Answer: Contradictions often arise from:
- Structural Variations : Minor substituent changes (e.g., chloro vs. fluoro) alter binding affinity. Compare analogs using SAR studies .
- Assay Conditions : Varying pH or solvent systems (e.g., DMSO concentration) impact compound stability. Standardize protocols across studies .
- Target Specificity : Use in silico docking (e.g., AutoDock Vina) to validate target engagement and rule off-target effects .
Q. Methodology :
- Perform head-to-head assays under identical conditions .
- Validate findings with orthogonal techniques (e.g., SPR for binding kinetics alongside cellular assays) .
Advanced: What strategies optimize metabolic stability in in vitro models?
Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS. Monitor CYP450-mediated metabolism .
- Stabilizing Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce oxidative metabolism .
- Prodrug Approaches : Mask the hydroxyl group as an ester to enhance stability until target site activation .
Advanced: How can computational methods improve binding affinity predictions for this compound?
Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding with the oxalamide core and hydrophobic contacts with the chloro-methylphenyl group .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding mode stability under physiological conditions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Basic: What are the implications of the compound’s stereochemistry on its activity?
Answer:
- The hydroxy(phenyl)methyl group on thiophene introduces a chiral center. Enantiomers may exhibit differential target binding .
Methodology : - Use chiral HPLC to separate enantiomers .
- Test isolated enantiomers in bioassays (e.g., enzyme inhibition) to correlate stereochemistry with activity .
Advanced: How do pH and solvent systems affect the compound’s stability in biological assays?
Answer:
- pH-Dependent Degradation : The oxalamide bond may hydrolyze under acidic conditions (e.g., lysosomal pH 4.5). Monitor stability via accelerated stability testing (pH 1–9) .
- Solvent Effects : High DMSO concentrations (>1%) can induce aggregation. Use lower concentrations with co-solvents (e.g., PEG-400) .
Advanced: What techniques identify and quantify metabolites in preclinical studies?
Answer:
- High-Resolution MS (HRMS) : Detect metabolites in plasma/urine samples with ppm mass accuracy .
- Radiolabeling : Synthesize a 14C-labeled analog to track metabolic pathways .
- NMR-based Metabolomics : Assign structures to unknown metabolites using 2D NMR (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
